molecular formula C6H8N4OS B8369725 5-Formyl-2-guanidino-4-methylthiazole CAS No. 289469-55-2

5-Formyl-2-guanidino-4-methylthiazole

Cat. No.: B8369725
CAS No.: 289469-55-2
M. Wt: 184.22 g/mol
InChI Key: IFDNHVQXXMGBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formyl-2-guanidino-4-methylthiazole is a chemical compound with the CAS registry number 289469-55-2 and a molecular formula of C6H8N4OS, yielding a molecular weight of 184.22 g/mol . This compound is a thiazole derivative, a class of heterocyclic compounds known for their significant presence in pharmaceutical research. The structure incorporates both formyl and guanidino functional groups, which are often key pharmacophores in medicinal chemistry. While specific biological data for this exact molecule is limited in the public domain, related guanidino-thiazole derivatives have been investigated for various pharmaceutical applications, including use in patent literature for their biological activity . As a building block, it serves as a valuable intermediate for researchers in the synthesis of more complex molecules for drug discovery and development efforts. The predicted physicochemical properties include a boiling point of 359.7±34.0 °C and a density of 1.60±0.1 g/cm3 . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

289469-55-2

Molecular Formula

C6H8N4OS

Molecular Weight

184.22 g/mol

IUPAC Name

2-(5-formyl-4-methyl-1,3-thiazol-2-yl)guanidine

InChI

InChI=1S/C6H8N4OS/c1-3-4(2-11)12-6(9-3)10-5(7)8/h2H,1H3,(H4,7,8,9,10)

InChI Key

IFDNHVQXXMGBIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N=C(N)N)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes structurally related compounds and their key features:

Compound Name Substituents/Features Similarity Score* Key Properties/Applications Reference
5-Amino-2-methylthiazole-4-carboxylic acid Amino (position 5), methyl (2), carboxylic acid (4) 0.93 High polarity; potential for salt formation
Ethyl 2-formylthiazole-4-carboxylate Formyl (2), ethyl ester (4) 0.81 Electrophilic reactivity; ester hydrolysis
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole core, methylphenyl (5), amine (2) Insecticidal/fungicidal activity
2-Amino-5-ethyl-1,3,4-thiadiazole Thiadiazole core, ethyl (5), amine (2) Research applications in agrochemicals

*Similarity scores derived from structural comparisons in .

Key Observations :

  • Functional Groups: The guanidino group in 5-Formyl-2-guanidino-4-methylthiazole distinguishes it from analogues like 5-Amino-2-methylthiazole-4-carboxylic acid, which has a simpler amino group. Guanidino’s basicity and hydrogen-bonding capacity may enhance target engagement compared to amino or ester groups .
  • Core Heterocycles: Thiazole derivatives (e.g., ) exhibit different electronic properties compared to thiadiazoles ().

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Formyl-2-guanidino-4-methylthiazole, and how can reaction conditions be optimized?

  • Methodology : The synthesis of thiazole derivatives often involves multi-step reactions with careful control of temperature, solvent selection (e.g., DMF or EtOH), and reaction time. For example, guanidino-thiazole analogs require sequential functionalization of the thiazole core, such as formylation at the 5-position and guanidinylation at the 2-position. Inert atmospheres (e.g., nitrogen) are critical to prevent oxidation of sensitive groups like formyl or guanidino .
  • Key Techniques : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via nuclear magnetic resonance (NMR) spectroscopy. For example, 1^1H-NMR can verify formyl proton signals (~9-10 ppm) and guanidino NH protons (~6-8 ppm) .

Q. How can researchers confirm the structural identity of 5-Formyl-2-guanidino-4-methylthiazole?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution mass spectrometry (HRMS).
  • FT-IR Spectroscopy : Identify functional groups (e.g., C=O stretch of formyl at ~1700 cm1^{-1}, NH stretches of guanidino at ~3200-3400 cm1^{-1}) .
  • Elemental Analysis : Validate elemental composition (C, H, N, S) with ≤0.4% deviation .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of thiazole derivatives like 5-Formyl-2-guanidino-4-methylthiazole?

  • Methodology :

  • pH-Dependent Activity Analysis : Antimicrobial or antioxidant properties may vary with pH. For example, thiadiazole derivatives show enhanced activity in acidic media due to protonation of amino groups .
  • Comparative Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, DPPH scavenging for antioxidants) across multiple cell lines or microbial strains to isolate compound-specific effects .

Q. How can computational methods enhance the design of 5-Formyl-2-guanidino-4-methylthiazole analogs?

  • Methodology :

  • Molecular Docking : Predict binding affinities to target proteins (e.g., enzymes like urease or COX-2). Software like AutoDock Vina can model interactions between the formyl/guanidino groups and active-site residues .
  • QSAR Modeling : Correlate structural features (e.g., substituent electronegativity, steric bulk) with bioactivity using tools like CODESSA or MOE .

Q. What are the challenges in scaling up the synthesis of 5-Formyl-2-guanidino-4-methylthiazole, and how can they be mitigated?

  • Methodology :

  • Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification .
  • Catalyst Screening : Test eco-friendly catalysts (e.g., CuI or FeCl3_3) to improve yield during formylation or guanidinylation steps .

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